3-(2-fluorophenyl)-6-methyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3-(2-Fluorophenyl)-6-methyl-N~4~-(4-pyridyl)isoxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the class of isoxazolo[5,4-b]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-6-methyl-N~4~-(4-pyridyl)isoxazolo[5,4-b]pyridine-4-carboxamide typically involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives . One common method involves the reaction of 3-fluoropyridin-2-ylcarboximidoyl chloride with an excess of aniline, followed by intramolecular cyclization . Another approach includes the reaction of 3-fluoro- and 3-nitropyridines bearing neighboring hydroxyimino groups under the action of sodium hydride (NaH) in dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-6-methyl-N~4~-(4-pyridyl)isoxazolo[5,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
3-(2-Fluorophenyl)-6-methyl-N~4~-(4-pyridyl)isoxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an antibacterial, anticancer, and antiproliferative agent.
Pharmaceuticals: It has been explored as an inhibitor of cytochrome P450 CYP17, which is involved in the biosynthesis of androgens and estrogens.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-6-methyl-N~4~-(4-pyridyl)isoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of cytochrome P450 CYP17, it interferes with the enzyme’s activity, thereby affecting the biosynthesis of steroid hormones . The compound’s structural features allow it to bind to the active site of the enzyme, inhibiting its function.
Comparison with Similar Compounds
Similar Compounds
Isoxazolo[4,5-b]pyridines: These compounds share a similar core structure but may differ in their substituents and functional groups.
Fluorinated Pyridines: Compounds such as 2-fluoro- and 3-fluoropyridines exhibit similar reactivity patterns due to the presence of the fluorine atom.
Uniqueness
3-(2-Fluorophenyl)-6-methyl-N~4~-(4-pyridyl)isoxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C19H13FN4O2 |
---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-6-methyl-N-pyridin-4-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H13FN4O2/c1-11-10-14(18(25)23-12-6-8-21-9-7-12)16-17(24-26-19(16)22-11)13-4-2-3-5-15(13)20/h2-10H,1H3,(H,21,23,25) |
InChI Key |
PECPYKRWVCCLGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C3=CC=CC=C3F)C(=O)NC4=CC=NC=C4 |
Origin of Product |
United States |
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